molecular formula C16H15N B14678131 4,6-Dimethyl-2-phenyl-1H-indole CAS No. 33555-22-5

4,6-Dimethyl-2-phenyl-1H-indole

Cat. No.: B14678131
CAS No.: 33555-22-5
M. Wt: 221.30 g/mol
InChI Key: KBHRIZWFEFVXIB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of 4,6-dimethyl-2-phenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dimethyl-2-phenyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The biological activity of 4,6-Dimethyl-2-phenyl-1H-indole is attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to viral proteins, preventing their replication. The indole core allows for π-π stacking interactions and hydrogen bonding, facilitating its binding to target molecules .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethyl-2-phenyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which influences its electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Properties

CAS No.

33555-22-5

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

4,6-dimethyl-2-phenyl-1H-indole

InChI

InChI=1S/C16H15N/c1-11-8-12(2)14-10-15(17-16(14)9-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3

InChI Key

KBHRIZWFEFVXIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C

Origin of Product

United States

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